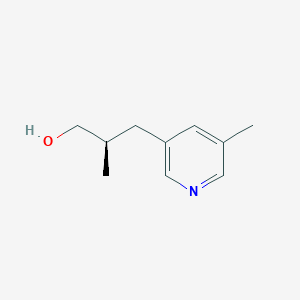

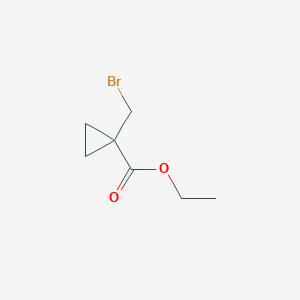

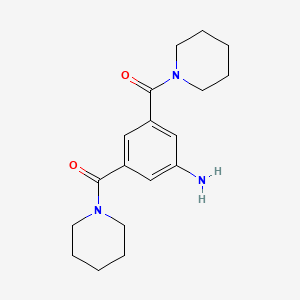

![molecular formula C18H12ClFN4O B2460650 1-(4-氯苯基)-5-(3-氟苄基)-1H-吡唑并[3,4-d]嘧啶-4(5H)-酮 CAS No. 852441-37-3](/img/structure/B2460650.png)

1-(4-氯苯基)-5-(3-氟苄基)-1H-吡唑并[3,4-d]嘧啶-4(5H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-(4-chlorophenyl)-5-(3-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” is a heterocyclic compound. It belongs to the class of organic compounds known as 4-benzylpiperidines .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis

The molecular formula of this compound is C18H12ClFN4O and its molecular weight is 354.77.Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, cyclization of an ortho-amino ester of 1-(2,4-dinitrophenyl)pyrazole with various aliphatic/aromatic nitriles under different reaction conditions such as conventional and microwave-assisted synthesis, provided pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives .科学研究应用

Akt激酶抑制

该化合物是Akt激酶的有效抑制剂 . Akt激酶在多种细胞过程中发挥着至关重要的作用,例如葡萄糖代谢、细胞凋亡、细胞增殖、转录和细胞迁移。 因此,Akt激酶抑制剂在治疗各种疾病(包括癌症)方面具有潜在的应用价值 .

癌症研究

该化合物在癌症治疗的临床前研究中显示出可喜的结果 . 在口服给药后,它在体内显示出Akt和下游生物标志物磷酸化的药效学敲低,以及在乳腺癌异种移植模型中抑制肿瘤生长 .

药物代谢和药代动力学(DMPK)研究

该化合物具有良好的临床前药物代谢和药代动力学(DMPK)特性 . 这使其成为DMPK研究中宝贵的工具,DMPK研究在药物发现和开发的早期阶段至关重要 .

结构生物学

该化合物已被用于结构生物学,特别是在蛋白质激酶的研究中 . 它已被用于PKBα蛋白的结晶,为这种蛋白质的结构和功能提供了宝贵的见解 .

作用机制

Target of Action

The primary target of this compound is the Akt kinase . Akt kinases are a group of serine/threonine-specific protein kinases that play a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .

Mode of Action

This compound acts as an ATP-competitive inhibitor of Akt . It binds to the ATP-binding site of Akt, preventing ATP from binding and thus inhibiting the kinase activity of Akt . This results in a decrease in the phosphorylation of Akt and its downstream targets .

Biochemical Pathways

The inhibition of Akt kinase affects several biochemical pathways. Akt is involved in the PI3K/Akt/mTOR pathway , which regulates cell growth, proliferation, and survival . By inhibiting Akt, this compound can disrupt these processes and potentially inhibit tumor growth .

Pharmacokinetics

The compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it shows pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo .

Result of Action

The molecular and cellular effects of the compound’s action include a decrease in the phosphorylation of Akt and its downstream targets . This can lead to the inhibition of tumor growth, as observed in a breast cancer xenograft model .

生化分析

Biochemical Properties

The compound interacts with the PKB alpha enzyme, a type of kinase . It acts as an ATP-competitive inhibitor, showing increased potency and selectivity against the closely related AGC kinase ROCK . The nature of these interactions involves the compound binding to the active site of the enzyme, inhibiting its function .

Cellular Effects

1-(4-chlorophenyl)-5-(3-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has shown to have significant effects on cellular processes. After oral dosing, it demonstrated pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo . This suggests that the compound can influence cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its effects on gene expression. As an ATP-competitive inhibitor, it binds to the active site of the PKB alpha enzyme, preventing the enzyme from performing its function . This leads to a decrease in the phosphorylation of Akt and downstream biomarkers, indicating changes in gene expression .

Temporal Effects in Laboratory Settings

The compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . Over time, it has shown to maintain its stability and effectiveness, with no significant degradation observed . Long-term effects on cellular function have been observed in in vitro or in vivo studies, including the inhibition of tumor growth in a breast cancer xenograft model .

Dosage Effects in Animal Models

The effects of 1-(4-chlorophenyl)-5-(3-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one vary with different dosages in animal models. Specific dosage effects, threshold effects, or toxic or adverse effects at high doses are not mentioned in the available literature .

Metabolic Pathways

Given its interaction with the PKB alpha enzyme, it may be involved in pathways related to this enzyme .

Transport and Distribution

Given its biochemical properties and effects, it is likely that it interacts with various transporters or binding proteins .

Subcellular Localization

Given its interactions with the PKB alpha enzyme, it may be localized to areas of the cell where this enzyme is present .

属性

IUPAC Name |

1-(4-chlorophenyl)-5-[(3-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClFN4O/c19-13-4-6-15(7-5-13)24-17-16(9-22-24)18(25)23(11-21-17)10-12-2-1-3-14(20)8-12/h1-9,11H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFJKXECIZUKLIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClFN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

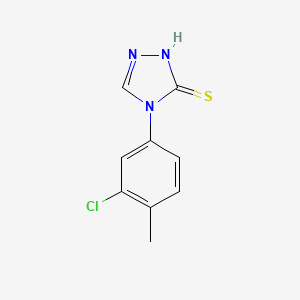

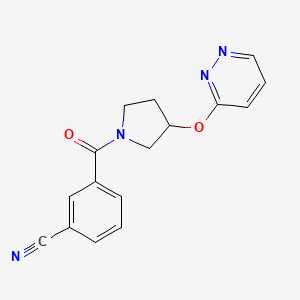

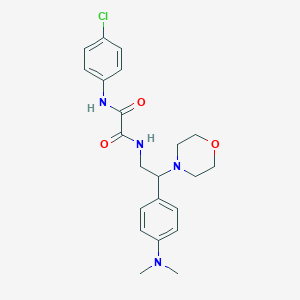

![4-[[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-2-methyl-1,3-oxazole](/img/structure/B2460578.png)

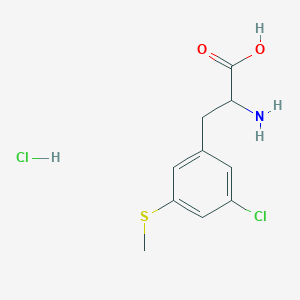

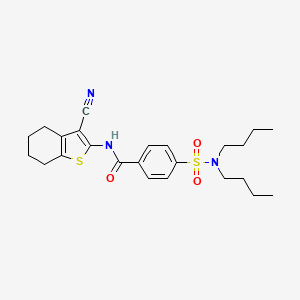

![ethyl 4-[5-[(E)-2-cyano-3-(2,5-dichloroanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2460585.png)

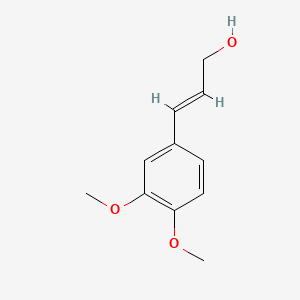

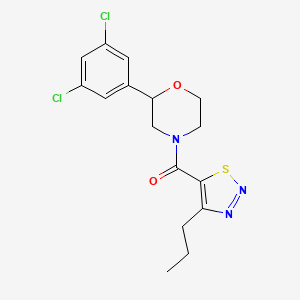

![3-(2-chlorophenyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2460586.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide](/img/structure/B2460590.png)